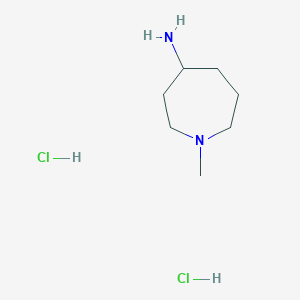

1-Methylazepan-4-amine dihydrochloride

Description

BenchChem offers high-quality 1-Methylazepan-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylazepan-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylazepan-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-5-2-3-7(8)4-6-9;;/h7H,2-6,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWYWYQAQIMFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Methylazepan 4 Amine Dihydrochloride

Strategic Approaches to 1-Methylazepan-4-amine (B1422075) Dihydrochloride (B599025) Synthesis

The synthesis of 1-methylazepan-4-amine dihydrochloride is a multi-step process that begins with the construction of the core azepane ring system, followed by the introduction of the amine functionality and subsequent salt formation.

Preparation of Key Intermediates (e.g., 1-Methylazepan-4-one (B31119) derivatives)

Another documented method involves the reaction of N-methyl-N-nitrosotoluene-p-sulfonamide with 1-methyl-4-piperidone (B142233) in the presence of potassium hydroxide (B78521) in ethanol (B145695) at low temperatures. While yields are provided, this method also generates byproducts.

The following table summarizes a synthetic approach to a key intermediate:

| Starting Material | Reagents and Conditions | Product | Yield |

| 1-Methylpiperidine-4-ketone | 1. Nitromethane, Base; 2. Reduction (e.g., H₂, Raney Ni); 3. Ring expansion (e.g., via diazotization) | 1-Methylazepan-4-one hydrochloride | 87.0% |

Amination Reactions for 1-Methylazepan-4-amine Synthesis

The conversion of 1-methylazepan-4-one to 1-methylazepan-4-amine is typically achieved through reductive amination. This reaction involves the formation of an imine or enamine intermediate from the ketone, which is then reduced in situ to the desired amine.

Commonly employed reagents for this transformation include:

Ammonia (B1221849) and a reducing agent: The ketone can be treated with ammonia or an ammonium (B1175870) salt (like ammonium chloride) to form the imine, which is then reduced. Suitable reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) rsc.org. These reagents are favored for their selectivity in reducing the iminium ion over the ketone starting material.

Catalytic Hydrogenation: Another effective method is catalytic hydrogenation. The ketone is reacted with ammonia and hydrogen gas in the presence of a catalyst, such as Raney nickel. This method is often used in industrial settings due to its cost-effectiveness, though it requires specialized equipment for handling hydrogen gas.

The choice of amination method can influence the yield and purity of the final product, with factors such as reaction conditions and the choice of catalyst and reducing agent playing a crucial role.

Salt Formation and Purification Techniques for the Dihydrochloride

Once the free base, 1-methylazepan-4-amine, is synthesized, it is converted to its dihydrochloride salt to improve its stability and handling properties. This is achieved by treating the amine with two equivalents of hydrochloric acid. The hydrochloric acid can be in the form of a solution in an organic solvent, such as diethyl ether or isopropanol, or as gaseous HCl. The addition of the acid to a solution of the amine typically results in the precipitation of the dihydrochloride salt.

Purification of the resulting salt can be achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to ensure high recovery of the purified salt. Common solvents for the recrystallization of amine hydrochlorides include alcohols (e.g., ethanol, isopropanol) or mixtures of alcohols with ethers or alkanes to induce precipitation. The purity of the final product can be assessed using standard analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Application of Established Synthetic Transformations (e.g., Buchwald-Hartwig, Mannich, Petasis, Ugi Reactions)

The primary amine functionality of 1-methylazepan-4-amine makes it a suitable substrate for various well-established synthetic transformations, allowing for the generation of a diverse range of derivatives. While specific examples of these reactions on 1-methylazepan-4-amine are not extensively documented in the literature, the general applicability of these reactions to primary amines is well-known.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. 1-Methylazepan-4-amine could be coupled with various aryl halides or triflates to produce N-aryl-1-methylazepan-4-amines wikipedia.orglibretexts.org. This reaction would allow for the introduction of a wide range of aromatic and heteroaromatic substituents.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound with an acidic proton (like a ketone) wikipedia.orgoarjbp.comnih.gov. 1-Methylazepan-4-amine could participate as the amine component, leading to the formation of β-amino carbonyl compounds.

Petasis Reaction: This multicomponent reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines organic-chemistry.orgwikipedia.orgorganic-chemistry.org. 1-Methylazepan-4-amine could be used as the amine component to generate a variety of substituted tertiary amines.

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide ontosight.ainumberanalytics.comwikipedia.orgnih.gov. The use of 1-methylazepan-4-amine as the amine component would lead to the formation of complex α-acylamino carboxamides, providing a rapid route to diverse peptide-like structures.

Stereoselective Synthesis and Chiral Resolution of 1-Methylazepan-4-amine Dihydrochloride Analogues

The 4-position of the azepane ring in 1-methylazepan-4-amine is a stereocenter. Therefore, the synthesis of enantiomerically pure analogues is a significant area of interest.

Asymmetric Synthetic Routes

The development of asymmetric synthetic routes to chiral 4-aminoazepane derivatives is an active area of research. One potential strategy involves the asymmetric reduction of an intermediate. For example, the asymmetric hydrogenation of an enamine derived from 1-methylazepan-4-one, using a chiral catalyst, could provide one enantiomer of the amine in excess. Transition metal catalysts with chiral ligands are commonly employed for such transformations nih.gov.

Another approach is the asymmetric synthesis of substituted azepane carboxylate derivatives, which can then be converted to the desired amine. For instance, a scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been reported, which proceeds via the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate nih.gov. Such strategies could potentially be adapted to introduce the desired stereochemistry at the C4 position.

Chiral resolution is a classical method for separating enantiomers. For a racemic mixture of 1-methylazepan-4-amine, this could be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts would allow for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base would then liberate the desired enantiomerically pure amine. Enzymatic resolution, where an enzyme selectively acylates one enantiomer of the amine, is another potential method for chiral separation google.com.

Chiral Separation Methods (e.g., Chiral Chromatography, Diastereomeric Salt Formation)

The resolution of racemic 1-methylazepan-4-amine into its individual enantiomers is a critical step for its use in stereospecific applications. The two primary methods for achieving this separation are diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation

This classical resolution technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and boiling point. libretexts.orgunchainedlabs.com This difference allows for their separation by methods like fractional crystallization. libretexts.org

The process involves several key steps:

Salt Formation: The racemic 1-methylazepan-4-amine is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in a suitable solvent. libretexts.orgmdpi.com This produces two diastereomeric salts: (R)-amine·(R)-acid and (S)-amine·(R)-acid.

Fractional Crystallization: The solvent system is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. unchainedlabs.com Upon cooling or solvent evaporation, the less soluble salt crystallizes out of the solution, allowing for its separation by filtration.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the free amine, now enriched in one enantiomer. A similar workup of the mother liquor can yield the other enantiomer.

The efficiency of this method depends heavily on the choice of the resolving agent and the crystallization solvent, often requiring significant optimization. rsc.org

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. mdpi.comnih.gov The differential interaction leads to different retention times, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of chiral amines. mdpi.comnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral environment of the CSP. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal resolution. yakhak.org

| Method | Principle | Common Reagents/Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties, followed by separation (e.g., crystallization). libretexts.org | Chiral acids: (+)-tartaric acid, (-)-malic acid, (+)-camphor-10-sulfonic acid. libretexts.org | Scalable for large quantities, well-established technique. unchainedlabs.com | Can be tedious, requires screening of resolving agents and solvents, may result in poor recovery. libretexts.orgunchainedlabs.com |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | CSPs: Polysaccharide derivatives (cellulose, amylose), cyclofructans. mdpi.comnih.gov | High resolution, applicable to analytical and preparative scales, direct separation. mdpi.com | Higher cost of CSPs and equipment, may require derivatization for detection. |

Enantiomeric Excess Determination and Optical Purity Assessment

After performing a chiral resolution, it is essential to determine the enantiomeric excess (ee) and assess the optical purity of the separated products. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. mdpi.com By using a suitable chiral stationary phase, the two enantiomers can be separated and quantified. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for a direct calculation of the ee. yakhak.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine ee by employing a chiral derivatizing agent (CDA). cam.ac.uknih.gov The chiral amine is reacted with the CDA to form a pair of diastereomers. These diastereomers will have distinct NMR signals (e.g., in ¹H, ¹⁹F, or ³¹P NMR spectra), which can be integrated to determine their relative ratio and thus the ee of the original amine. cam.ac.uknih.gov

Fluorescence Spectroscopy: This method involves the use of fluorescent chiral sensors. The chiral amine interacts with the sensor to form diastereomeric complexes that exhibit different fluorescence intensities. nih.govbath.ac.uk The change in fluorescence can be correlated to the enantiomeric composition of the amine sample, allowing for a rapid determination of ee. nih.gov

Derivatization and Analogue Synthesis Utilizing the 1-Methylazepan-4-amine Scaffold

The 1-methylazepan-4-amine scaffold, with its primary amine and tertiary amine within a seven-membered ring, offers multiple points for chemical modification to generate a library of diverse analogues.

The primary amine at the C4 position is a versatile handle for a wide range of chemical transformations. Two of the most common modifications are N-acylation and reductive amination.

N-Acylation: This reaction involves the formation of an amide bond by treating the amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. researchgate.netnih.gov N-acylation is a fundamental transformation used to introduce a vast array of functionalities, including acetyl groups, benzoyl groups, and more complex moieties, which can significantly alter the molecule's biological and physical properties. nih.gov

Reductive Amination: This powerful C-N bond-forming reaction allows for the introduction of alkyl groups to the primary amine. masterorganicchemistry.com The process typically involves a one-pot reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. youtube.comorganic-chemistry.org An intermediate imine is formed, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides. masterorganicchemistry.com

| Reaction | Reagents | Product | Purpose/Application |

|---|---|---|---|

| N-Acylation | Acyl chlorides, acid anhydrides, carboxylic acids + coupling agents (e.g., DCC, HOBt). researchgate.netresearchgate.net | Amide | Introduce diverse functional groups, act as a protecting group, synthesize peptide-like structures. nih.gov |

| Reductive Amination | Aldehyde or ketone + reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). masterorganicchemistry.com | Secondary/Tertiary Amine | Introduce specific alkyl or arylalkyl groups, build more complex amine structures. nih.govnih.gov |

While modifications at the exocyclic amine are more straightforward, the azepane ring itself can be altered. Synthetic strategies for building functionalized seven-membered azacycles often involve ring-closing or ring-expansion reactions. researchgate.net For instance, photochemical dearomative ring expansion of substituted nitroarenes can produce complex azepanes in a two-step process involving nitrene insertion followed by hydrogenolysis. researchgate.net Other methods include intramolecular cyclizations, such as 1,7-carbonyl-enamine reactions, to form the azepine ring system. chem-soc.si Although these methods construct the ring rather than modify a pre-existing one, they inform how substituted versions of the 1-methylazepan-4-amine scaffold could be synthesized from different starting materials, allowing for functionality to be incorporated at various positions on the ring.

The design of new analogues based on the 1-methylazepan-4-amine scaffold follows established principles of medicinal chemistry. The goal is to create new molecules with improved potency, selectivity, or pharmacokinetic properties. Key strategies include:

Pharmacophore-Based Design: This involves identifying the key structural features (the pharmacophore) of the scaffold responsible for its biological activity. New derivatives are then designed by modifying the scaffold to enhance interactions with the biological target or by merging it with pharmacophores from other active compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic approach where different functional groups are introduced at various positions on the scaffold (e.g., via N-acylation or reductive amination). The biological activity of each new analogue is tested to build a comprehensive understanding of how structural changes affect activity.

Scaffold Hopping and Isosteric Replacement: The azepane ring can be considered a three-dimensional scaffold that presents functional groups in a specific spatial orientation. Designers might replace parts of the molecule with other groups (isosteres) that have similar steric and electronic properties to fine-tune activity. Alternatively, the entire azepane core could be replaced with a different ring system ("scaffold hopping") to explore new chemical space while retaining the key pharmacophoric elements.

The 1-methylazepan-4-amine moiety can serve as a crucial building block for the synthesis of more complex, polycyclic molecules. Its primary amine functionality allows it to be readily incorporated into larger heterocyclic systems through various synthetic reactions.

For example, to synthesize indole (B1671886) derivatives, the amine could be used in reactions like the Fischer indole synthesis by first forming a hydrazone with a suitable ketone, or in palladium-catalyzed cross-coupling reactions with a suitably functionalized halo-indole precursor.

Similarly, for phthalazine (B143731) scaffolds, the amine could be incorporated through nucleophilic substitution reactions. For instance, reacting 1-methylazepan-4-amine with a dihalophthalazine would lead to the displacement of one or both halogens, tethering the azepane moiety to the phthalazine core. Multicomponent reactions, which combine three or more reactants in a single step, are also a powerful strategy for building molecular complexity and could be employed to link the azepane amine, a carbonyl compound, and another component to rapidly generate complex architectures. nih.gov

Advanced Structural Analysis and Conformational Landscapes of 1 Methylazepan 4 Amine Dihydrochloride and Its Analogues

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for the detailed structural characterization of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, Advanced NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. For 1-Methylazepan-4-amine (B1422075) dihydrochloride (B599025), ¹H and ¹³C NMR spectra would provide definitive evidence of its covalent framework.

In the ¹H NMR spectrum, the protons on the azepane ring would exhibit complex splitting patterns due to spin-spin coupling, with chemical shifts influenced by their proximity to the nitrogen atoms and their stereochemical orientation. The N-methyl group would appear as a singlet, typically in the range of 2.5-3.0 ppm, shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The protons on the carbons adjacent to the ring nitrogen (C2 and C7) would also be shifted downfield. The proton at the C4 position, attached to the same carbon as the amino group, would likely appear as a multiplet.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms of the azepane ring and the N-methyl group. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons adjacent to the nitrogen atoms (C2, C7, and the N-methyl carbon) would be deshielded and appear at a lower field. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the specific proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methylazepan-4-amine Dihydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.8 - 3.2 (s) | 45 - 50 |

| H2, H7 | 3.0 - 3.6 (m) | 55 - 60 |

| H3, H5, H6 | 1.6 - 2.2 (m) | 25 - 35 |

| H4 | 3.2 - 3.8 (m) | 48 - 55 |

Note: These are predicted values based on typical chemical shifts for similar N-methylated cyclic amines and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For 1-Methylazepan-4-amine, the molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z corresponding to its molecular weight (128.22 g/mol ). Due to the presence of two nitrogen atoms, the molecular ion peak would have an even m/z value, consistent with the nitrogen rule.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion with high precision. This data is crucial for confirming the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclic amines, fragmentation often involves cleavage of the bonds alpha to the nitrogen atom, leading to the formation of stable iminium ions. The loss of the largest alkyl group from the carbon adjacent to the nitrogen is a common fragmentation pathway.

Table 2: Predicted Mass Spectrometry Data for 1-Methylazepan-4-amine

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| [M+H]⁺ (Monoisotopic Mass) | 129.1392 Da |

| Major Fragmentation Pathways | α-cleavage, ring opening |

Infrared (IR) and Circular Dichroism (CD) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 1-Methylazepan-4-amine dihydrochloride would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational modes include N-H stretching vibrations from the primary amine and the protonated tertiary amine, typically appearing as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the methyl and methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region. The presence of the dihydrochloride salt would influence the positions and shapes of the N-H bands. Theoretical calculations on the vibrational frequencies of the azepane ring suggest that C-N vibrations and NH rocking deformations are key features in the IR spectrum. nih.gov

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules. Since 1-Methylazepan-4-amine is an achiral molecule, it would not exhibit a CD spectrum. However, if it were to form a complex with a chiral host molecule, an induced CD spectrum could be observed, providing information about the binding and the conformation of the complex.

Table 3: Predicted Infrared Absorption Frequencies for 1-Methylazepan-4-amine Dihydrochloride

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine salts) | 3200 - 3500 (broad) |

| C-H Stretch (alkane) | 2850 - 3000 |

| N-H Bend (amine) | 1500 - 1650 |

| C-N Stretch | 1000 - 1250 |

X-ray Crystallography of 1-Methylazepan-4-amine Dihydrochloride and Co-Crystallized Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of 1-Methylazepan-4-amine dihydrochloride would provide precise information about bond lengths, bond angles, and the conformation of the azepane ring. This technique would also reveal the details of the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

While a specific crystal structure for 1-Methylazepan-4-amine dihydrochloride is not publicly available, crystallographic studies of other substituted azepane derivatives have been reported. rsc.org These studies are crucial for understanding how substituents and crystal packing forces influence the conformation of the seven-membered ring. For instance, X-ray analysis can distinguish between different low-energy conformations, such as the chair and twist-chair forms, and provide experimental data to validate theoretical conformational analyses.

Co-crystallization of 1-Methylazepan-4-amine with other molecules, such as receptors or host molecules, could provide valuable insights into its binding modes and non-covalent interactions. The resulting crystal structure would reveal the specific intermolecular contacts and the conformational changes that may occur upon binding.

Conformational Analysis and Dynamics

The flexibility of the seven-membered azepane ring in 1-Methylazepan-4-amine dihydrochloride results in a complex conformational landscape with multiple low-energy conformers. Understanding these conformations and the dynamics of their interconversion is essential for a complete structural characterization.

Theoretical Conformational Analysis (e.g., Potential Energy Surfaces, Dihedral Angles, Energy Minima)

Theoretical conformational analysis, using computational methods such as density functional theory (DFT), is a powerful tool for exploring the potential energy surface of flexible molecules. For the azepane ring, several low-energy conformations are possible, with the most common being the chair and twist-chair conformations. nih.gov

Computational studies on azepane and its derivatives have shown that the twist-chair conformation is often the global energy minimum, with the chair conformation being a slightly higher energy local minimum or a transition state. nih.gov The presence of substituents on the ring, such as the methyl and amino groups in 1-Methylazepan-4-amine, can influence the relative energies of these conformers. The N-methyl group can adopt either an axial or equatorial position, further increasing the number of possible conformers.

The potential energy surface can be mapped by systematically varying key dihedral angles within the azepane ring and calculating the corresponding energy. This allows for the identification of energy minima (stable conformers) and the energy barriers between them. The analysis of dihedral angles provides a quantitative description of the ring's pucker and the relative orientation of the substituents.

Table 4: Key Dihedral Angles for Idealized Azepane Conformations

| Dihedral Angle | Chair Conformation | Twist-Chair Conformation |

| C2-N1-C7-C6 | ~60° | Variable |

| N1-C2-C3-C4 | ~-60° | Variable |

| C2-C3-C4-C5 | ~60° | Variable |

| C3-C4-C5-C6 | ~-60° | Variable |

Note: These are idealized values; actual values for 1-Methylazepan-4-amine dihydrochloride would be influenced by the substituents and would be determined through computational modeling or X-ray crystallography.

Experimental Probing of Conformations in Solution and Solid State

The conformational landscape of 1-methylazepan-4-amine dihydrochloride, a molecule featuring a flexible seven-membered azepane ring, is dictated by a delicate balance of steric and electronic factors. Experimentally, the conformation of this compound and its analogues can be elucidated through a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state and X-ray crystallography for the solid state.

In solution, ¹H NMR spectroscopy is a powerful tool to probe the dominant conformations. The chemical shifts of the protons on the azepane ring, and particularly the vicinal coupling constants (³JHH), provide crucial information about the dihedral angles between adjacent protons, which in turn defines the ring's geometry. For the azepane ring, which can exist in several chair and boat-like conformations, these coupling constants can help to distinguish between different puckering modes. For instance, a large coupling constant would suggest a trans-diaxial relationship between two protons, a feature characteristic of a chair-like conformation. Conversely, smaller coupling constants are indicative of gauche relationships, which can be found in various chair and boat forms. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering further constraints for determining the three-dimensional structure in solution.

In the solid state, single-crystal X-ray diffraction provides the most definitive picture of the molecular conformation. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact puckering of the azepane ring and the orientation of the methyl and amino substituents. The crystal structure also elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can significantly influence the conformation adopted in the solid state. It is important to note that the conformation observed in the solid state may not be the most populated conformation in solution, as crystal packing forces can stabilize a higher-energy conformer.

A hypothetical data table summarizing the kind of experimental data that would be used for such an analysis is presented below. Please note that this data is illustrative due to the limited availability of specific experimental results for 1-methylazepan-4-amine dihydrochloride in publicly accessible literature.

| Technique | Parameter | Observed Value (Hypothetical) | Interpretation |

| ¹H NMR (Solution) | ³J(H3a, H4) | 10.2 Hz | Suggests a trans-diaxial relationship, indicative of a chair-like conformation. |

| ¹H NMR (Solution) | ³J(H3e, H4) | 3.5 Hz | Suggests a gauche relationship, consistent with a chair-like conformation. |

| NOESY (Solution) | NOE between H4 and H2a | Strong | Proximity in space, supporting a specific chair conformation. |

| X-ray Crystallography (Solid State) | N1-C7-C6-C5 Torsion Angle | -65.4° | Defines the puckering of the azepane ring in the solid state. |

| X-ray Crystallography (Solid State) | C4-N2 Bond Length | 1.48 Å | Standard single bond length. |

Intramolecular Non-Covalent Interactions and Their Influence on Conformation

The conformational preferences of 1-methylazepan-4-amine dihydrochloride are significantly influenced by a network of intramolecular non-covalent interactions. In the dihydrochloride form, both the tertiary amine of the azepane ring (N1) and the primary amine at the 4-position (N2) are protonated, leading to the presence of positively charged ammonium (B1175870) centers. These charged centers play a crucial role in dictating the intramolecular interactions.

A key non-covalent interaction in this molecule is intramolecular hydrogen bonding. The protonated amino group (-NH₃⁺) at the 4-position can act as a hydrogen bond donor, while the chloride counter-ions can act as acceptors. More subtly, the nitrogen atom of the N-methyl group (N1), even when protonated, can influence the charge distribution across the molecule. The presence of these charged groups can lead to electrostatic repulsions that disfavor certain conformations.

Furthermore, transannular interactions, which are interactions between non-adjacent atoms across the ring, can also be significant in a seven-membered ring system like azepane. For example, a repulsive interaction between the proton on N1 and a proton at C4 could destabilize certain boat-like conformations. Conversely, attractive van der Waals interactions can stabilize conformations where non-bonded atoms are at an optimal distance.

The interplay of these intramolecular forces—hydrogen bonding, electrostatic interactions, and van der Waals forces—determines the potential energy surface of the molecule and thus the equilibrium between different conformations. Computational modeling, using methods such as density functional theory (DFT), can be employed to calculate the energies of different conformations and to visualize the non-covalent interactions that stabilize or destabilize them.

Below is a hypothetical data table summarizing the types of intramolecular non-covalent interactions and their potential influence on the conformation of 1-methylazepan-4-amine dihydrochloride.

| Interaction Type | Atoms Involved (Hypothetical) | Distance (Å) | Energy (kcal/mol) | Influence on Conformation |

| Intramolecular Hydrogen Bond | N2-H···Cl⁻ | 2.1 | -5.2 | Stabilizes conformations where the amino group is oriented towards a chloride ion. |

| Electrostatic Repulsion | N1⁺-H···N2⁺-H | > 3.0 | +1.5 | Disfavors conformations that bring the two protonated nitrogens into close proximity. |

| Transannular van der Waals | C2-H···C6-H | 2.5 | -0.5 | Can provide minor stabilization to certain chair or twist-chair conformations. |

Computational Chemistry and Molecular Modeling Studies of 1 Methylazepan 4 Amine Dihydrochloride

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. mdpi.comnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived. bohrium.com For 1-Methylazepan-4-amine (B1422075) dihydrochloride (B599025), DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net

The electronic structure of a molecule governs its reactivity and interactions. DFT calculations are used to determine key electronic parameters for 1-Methylazepan-4-amine dihydrochloride. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. ijnc.ir A large gap suggests high stability, while a small gap indicates that the molecule is more easily polarized and reactive.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with biological targets. nih.gov For the protonated amine and the dihydrochloride salt form, these calculations can precisely map the positive potential around the ammonium (B1175870) groups, highlighting their potential for forming strong hydrogen bonds.

Table 1: Representative Quantum Chemical Parameters Calculated for 1-Methylazepan-4-amine

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -483.5 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 2.1 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | 8.9 eV |

Note: Values are illustrative and depend on the specific DFT functional, basis set, and conformational state.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the precise prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). bohrium.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, researchers can generate a theoretical NMR spectrum. researchgate.net This is particularly useful for assigning peaks in complex experimental spectra and for confirming the stereochemistry of substituted azepane derivatives. rsc.org

Molecular Dynamics Simulations and Conformational Sampling

The seven-membered azepane ring of 1-Methylazepan-4-amine is highly flexible, capable of adopting numerous conformations. Molecular dynamics (MD) simulations provide a method to explore this conformational landscape by simulating the atomic motions of the molecule over time. ijnc.ir These simulations solve Newton's equations of motion for the atoms in the molecule, yielding a trajectory that reveals the dynamic behavior and conformational preferences of the structure.

A rigorous conformational analysis is essential for understanding how the molecule will bind to a target receptor. researchgate.net MD simulations can identify the most stable, low-energy conformers of the azepane ring (e.g., chair, boat, twist-boat). The relative populations of these conformers can be estimated using Boltzmann statistics, providing insight into the dominant shapes the molecule adopts in solution. researchgate.net This information is critical for subsequent docking studies and for designing derivatives with constrained or preferred conformations to enhance binding affinity.

Table 2: Key Outputs from Conformational Analysis of the Azepane Ring

| Parameter | Description |

|---|---|

| Conformer Geometry | The 3D coordinates of stable chair, boat, and twist-boat conformations. |

| Relative Energy | The energy of each conformer relative to the global minimum energy structure (in kcal/mol). |

| Boltzmann Population | The predicted percentage of each conformer present at a given temperature (e.g., 298 K). |

| Dihedral Angles | Key torsional angles that define the shape and puckering of the azepane ring. |

Virtual Screening and Ligand-Based Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based design strategies are invaluable. nih.govresearchgate.net These methods leverage the structural information of known active molecules, such as 1-Methylazepan-4-amine, to identify new compounds with potentially similar activity. The core structure of 1-methylazepan-4-amine can serve as a scaffold in virtual screening campaigns. researchgate.net

One common ligand-based approach is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, positive charges, hydrophobic centers) required for biological activity. nih.gov A pharmacophore model can be generated from the low-energy conformations of 1-Methylazepan-4-amine and then used to search large chemical databases for other molecules that match these features. nih.gov This allows for the rapid identification of diverse chemical structures that are likely to interact with the same biological target.

Structure-Based Design and Molecular Docking Studies of 1-Methylazepan-4-amine Derivatives

In cases where the 3D structure of the target protein is known, structure-based drug design becomes a powerful tool for developing potent and selective inhibitors. nih.gov Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand within the active site of a receptor. nih.govnih.gov

Derivatives of the 1-Methylazepan-4-amine scaffold can be docked into the binding pockets of target proteins to rationalize their activity and guide further optimization. nih.govnih.gov Docking algorithms sample a large number of possible orientations and conformations of the ligand within the active site and use a scoring function to rank them. nih.gov The results can reveal key molecular interactions, such as hydrogen bonds between the amine group and protein residues, or hydrophobic interactions involving the azepane ring. researchgate.net This approach has been successfully used to optimize azepane derivatives as inhibitors for targets like protein kinase B. nih.gov

Table 3: Typical Results from a Molecular Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). A more negative value indicates stronger binding. | -8.5 kcal/mol |

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the active site. | Visualized Coordinates |

| Key Interactions | Specific hydrogen bonds, ionic interactions, or hydrophobic contacts with amino acid residues. | H-bond with GLU-117, ASP-204 |

| RMSD | Root-mean-square deviation between the docked pose and a known reference ligand pose (if available). | < 2.0 Å |

Computational Prediction of Molecular Interactions

Beyond simply predicting a binding pose, computational methods can provide a detailed qualitative and quantitative understanding of the molecular interactions that stabilize the ligand-receptor complex. Analysis of docking results can identify specific amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic contacts with the ligand. mdpi.com

Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the docked poses to calculate binding free energies, offering a more refined estimate of binding affinity than docking scores alone. nih.gov Furthermore, insights from quantum chemical calculations, such as the molecular electrostatic potential map, can be used to rationalize the observed interactions. nih.gov For instance, the positive electrostatic potential around the protonated amine of 1-Methylazepan-4-amine would correctly predict its tendency to interact with negatively charged residues like aspartate or glutamate (B1630785) in a protein's active site.

Biological Interactions and Mechanism of Action Research for 1 Methylazepan 4 Amine Dihydrochloride Derivatives

Receptor Binding Studies

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors. These studies provide a quantitative measure of how strongly a derivative of 1-Methylazepan-4-amine (B1422075) dihydrochloride (B599025) binds to a specific receptor, which is often the initial step in predicting its potential biological effects.

In vitro radioligand binding assays are a cornerstone for studying drug-receptor interactions. In these experiments, a radiolabeled ligand (a molecule that binds to a receptor) with known high affinity for the target receptor is used. The ability of a 1-Methylazepan-4-amine dihydrochloride derivative to displace this radioligand provides a measure of its own binding affinity.

Competition Assays: These assays determine the affinity of a test compound by measuring its ability to compete with a radioligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.

Saturation Assays: In these experiments, increasing concentrations of a radioligand are incubated with a receptor preparation to determine the total number of binding sites (receptor density, Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Kinetic Assays: These assays measure the rate of association and dissociation of a radioligand to and from its receptor, providing insights into the binding dynamics.

While specific data for 1-Methylazepan-4-amine dihydrochloride derivatives is not publicly available in comprehensive tables, the principles of these assays are well-established. For instance, a hypothetical competition binding assay might reveal the following data for a derivative:

| Concentration of Derivative (nM) | % Inhibition of Radioligand Binding |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 50 |

| 100 | 80 |

| 1000 | 95 |

This is a hypothetical data table for illustrative purposes.

From saturation binding experiments, two key parameters are derived:

Binding Affinity (Kd): The equilibrium dissociation constant, which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

Receptor Density (Bmax): The maximum number of binding sites in a given tissue preparation, usually expressed as fmol/mg of protein or pmol/g of tissue.

These parameters are crucial for quantitatively comparing the binding properties of different 1-Methylazepan-4-amine dihydrochloride derivatives.

A critical aspect of drug development is to ensure that a compound interacts selectively with its intended target to minimize off-target effects. Receptor selectivity profiling involves testing 1-Methylazepan-4-amine dihydrochloride derivatives against a panel of different receptors. This helps to identify any unintended interactions and to build a comprehensive picture of the compound's biological activity. For example, a derivative might be tested against various neurotransmitter receptors, such as dopamine, serotonin, and adrenergic receptors, to determine its selectivity profile.

Beyond simple binding, it is important to understand the functional consequences of a compound's interaction with a receptor.

GTPγS Binding Assays: These assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at G protein-coupled receptors (GPCRs). Agonists activate the receptor, leading to an increase in the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. This functional assay provides a measure of the compound's efficacy.

Synaptosomal Uptake Assays: For derivatives targeting neurotransmitter transporters, synaptosomal uptake assays are employed. Synaptosomes are isolated nerve terminals that can take up neurotransmitters from the extracellular space. These assays measure the ability of a 1-Methylazepan-4-amine dihydrochloride derivative to inhibit the uptake of specific neurotransmitters (e.g., dopamine, serotonin, norepinephrine), providing insight into its potential to modulate neurotransmission. drugbank.comnih.gov Inhibition of these transporters prolongs the action of the neurotransmitter in the synapse. drugbank.com

Target engagement studies are designed to confirm that a compound interacts with its intended target in a more complex biological system, such as in living cells or in vivo. These studies can utilize techniques like positron emission tomography (PET) imaging with a radiolabeled version of the derivative or a competing radioligand to visualize and quantify receptor occupancy in the brain. This provides crucial information on whether the compound can reach its target in a living organism and bind to it at relevant concentrations.

Enzyme Interaction and Inhibition Kinetics

In addition to receptors, enzymes are another important class of drug targets. Derivatives of 1-Methylazepan-4-amine dihydrochloride may be investigated for their ability to inhibit the activity of specific enzymes involved in neurological processes.

Enzyme inhibition kinetics studies are performed to characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibitor's potency, typically expressed as the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) or the Ki (the inhibition constant). nih.gov For example, a study on azinane triazole-based derivatives showed their potential as inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov

A hypothetical enzyme inhibition assay for a 1-Methylazepan-4-amine dihydrochloride derivative might yield the following results:

| Concentration of Derivative (µM) | Enzyme Activity (%) |

| 0.01 | 98 |

| 0.1 | 85 |

| 1 | 50 |

| 10 | 15 |

| 100 | 5 |

This is a hypothetical data table for illustrative purposes.

Such studies are vital in understanding the full spectrum of a compound's biological activity and in guiding the design of more potent and selective enzyme inhibitors.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are cornerstones of medicinal chemistry, providing a framework for optimizing the biological activity and physicochemical properties of lead compounds.

Systematic modification of the 1-Methylazepan-4-amine scaffold is performed to probe the effects of different substituents at various positions on biological activity. This can involve altering the size, lipophilicity, electronic properties, and hydrogen bonding capacity of the substituents. For related benzamide (B126) derivatives, it has been shown that the position of substituents can markedly influence inhibitory activity and selectivity. nih.govnih.gov For example, the introduction of different functional groups on an aromatic ring appended to a core structure can lead to significant changes in potency and selectivity against target enzymes. mdpi.com

Illustrative Data Table for SAR (Note: Data is hypothetical for illustrative purposes.)

| Derivative | R1 Substituent | R2 Substituent | AChE IC50 (nM) |

|---|---|---|---|

| Compound F | H | H | 500 |

| Compound G | CH3 | H | 250 |

| Compound H | H | Cl | 100 |

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov For molecules containing the 1-Methylazepan-4-amine moiety, a pharmacophore model would define the spatial relationships between key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are critical for binding to the target enzyme. These models are valuable tools for virtual screening of compound libraries to identify new potential inhibitors. enamine.netresearchgate.net

Target Identification Methodologies

When the biological target of a bioactive compound is unknown, various target identification or "deconvolution" strategies can be employed. rsc.orgsemanticscholar.org For novel derivatives of 1-Methylazepan-4-amine with interesting phenotypic effects, these methods would be crucial for elucidating their mechanism of action. Methodologies include affinity chromatography, activity-based protein profiling, and computational approaches that leverage large bioactivity databases. The ultimate goal is to pinpoint the specific protein or proteins with which the compound interacts to produce its biological effect.

Probe-Based Chemical Proteomics (e.g., Affinity Chromatography, Photoaffinity Labeling, Activity-Based Protein Profiling (ABPP))

Probe-based chemical proteomics utilizes modified versions of a bioactive small molecule (a "probe") to identify its interacting proteins within a complex biological sample, such as a cell lysate. nih.govrsc.org This approach is fundamental for identifying direct binding partners and understanding the molecular basis of a compound's activity.

Affinity Chromatography: This classical technique remains a widely used method for target identification. acs.orgresearchgate.net It involves immobilizing a derivative of the compound of interest, such as a 1-Methylazepan-4-amine analog, onto a solid support (e.g., agarose (B213101) beads). This "bait" is then incubated with a cellular lysate. Proteins that bind to the immobilized compound are "captured" while non-interacting proteins are washed away. The bound proteins are subsequently eluted and identified using mass spectrometry. acs.org For a derivative of 1-Methylazepan-4-amine, a linker arm would be synthetically attached to a position on the molecule that does not interfere with its biological activity, and this linker would then be used for covalent attachment to the chromatography resin.

Illustrative Data from a Hypothetical Affinity Chromatography Experiment

The following table represents potential protein targets identified for a hypothetical 1-Methylazepan-4-amine derivative probe from a cancer cell lysate.

| Protein ID (UniProt) | Protein Name | Function | Elution Specificity (Competition with free compound) |

| P04637 | Cellular tumor antigen p53 | Transcription factor, tumor suppressor | High |

| P00533 | Epidermal growth factor receptor | Receptor tyrosine kinase | High |

| Q9Y243 | Histone deacetylase 6 | Enzyme (epigenetic regulation) | Medium |

| P31749 | Mitogen-activated protein kinase 1 | Serine/threonine kinase | Medium |

| P62258 | 14-3-3 protein beta/alpha | Adaptor protein | Low |

Photoaffinity Labeling (PAL): PAL is a powerful technique that creates a covalent bond between a small molecule probe and its target protein upon activation by UV light. nih.govspringernature.comnih.gov This method is particularly useful for capturing transient or low-affinity interactions. nih.gov A derivative of 1-Methylazepan-4-amine would be synthesized to include a photoreactive group, such as a diazirine or benzophenone, and often an enrichment tag like biotin (B1667282). nih.govacs.org When the probe is incubated with cells or a lysate and irradiated with UV light, the photoreactive group is activated and forms a covalent bond with any nearby amino acid residues of the interacting protein. nih.gov The covalently-linked protein-probe complexes can then be enriched using the biotin tag and identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): ABPP is a sophisticated chemical proteomic strategy that uses active-site-directed covalent probes to assess the functional state of entire enzyme families. nih.govresearchgate.netnih.gov While classical affinity probes bind to their targets non-covalently (unless paired with a photoreactive group), ABPP probes are designed to react covalently with a nucleophilic residue in the active site of a specific enzyme class in an activity-dependent manner. nih.gov For a derivative of 1-Methylazepan-4-amine to be used in an ABPP study, it would need to be functionalized with a reactive "warhead" (e.g., a fluorophosphonate or an epoxide) that can form a covalent bond with the active site of its target enzyme, for instance, a serine hydrolase or a cysteine protease. nih.gov

Computational Target Prediction and Chemogenomic Profiling

In silico methods provide a valuable and often primary step in identifying potential protein targets for a novel compound, guiding subsequent experimental validation.

Computational Target Prediction: These methods utilize the two-dimensional or three-dimensional structure of a small molecule to predict its potential protein targets based on various principles. nih.gov Ligand-based methods compare the structure of the query molecule, such as a 1-Methylazepan-4-amine derivative, to databases of known bioactive compounds, assuming that structurally similar molecules are likely to have similar biological targets. nih.govresearchgate.net Structure-based methods, on the other hand, involve docking the small molecule into the three-dimensional structures of known protein binding sites to predict binding affinity and pose. wikipedia.org These computational screens can rapidly generate a list of high-probability targets for further investigation. nih.gov

Chemogenomic Profiling: This approach systematically investigates the effects of a small molecule across a large collection of genetically defined cell lines, such as the yeast haploinsufficiency profiling (HIP) assay. lbl.govnih.gov In the HIP assay, a library of yeast strains, each with a single gene deletion (heterozygous for essential genes), is exposed to the compound of interest. Strains that show increased sensitivity to the compound suggest that the deleted gene product may be the target of the compound or part of a pathway affected by the compound. lbl.gov This method can provide valuable clues about the compound's mechanism of action and potential off-target effects. nih.gov

Illustrative Data from a Hypothetical Computational Target Prediction Screen

The following table shows a ranked list of potential protein targets for a 1-Methylazepan-4-amine derivative based on a ligand-based similarity search.

| Predicted Protein Target | Target Class | Similarity Score | Confidence Level |

| Dopamine Receptor D2 | G-protein coupled receptor | 0.89 | High |

| Serotonin Transporter | Neurotransmitter transporter | 0.85 | High |

| Histamine H1 Receptor | G-protein coupled receptor | 0.76 | Medium |

| Sigma-1 Receptor | Non-opioid receptor | 0.71 | Medium |

| Monoamine Oxidase B | Enzyme (neurotransmitter metabolism) | 0.65 | Low |

Phenotypic Screening Follow-up and Molecular Target Validation

Phenotypic screening, which identifies compounds based on their effect on a cellular or organismal phenotype without a priori knowledge of the target, is an increasingly popular approach in drug discovery. technologynetworks.comnih.gov Once a hit, such as a 1-Methylazepan-4-amine derivative, is identified from a phenotypic screen, the subsequent challenge is to identify the molecular target responsible for the observed effect. nih.gov The techniques described above (probe-based, label-free, and computational methods) are all crucial for this "target deconvolution" process. nih.gov

Following the generation of a list of putative targets, rigorous molecular target validation is essential. This involves a series of experiments to confirm that the compound's interaction with the proposed target is responsible for the observed biological effect. Common validation methods include:

In vitro binding assays: Using purified proteins to confirm a direct interaction with the compound and determine binding affinity.

Enzyme inhibition assays: For targets that are enzymes, these assays measure the compound's ability to inhibit the enzyme's activity.

Target knockdown or knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein in cells. If the compound's effect is diminished in these cells, it provides strong evidence that the protein is the relevant target.

Overexpression studies: Overexpressing the target protein may lead to increased resistance to the compound.

Illustrative Summary of Potential Target Validation Experiments

This table outlines a hypothetical plan for validating "Kinase X" as the primary target of a 1-Methylazepan-4-amine derivative.

| Experimental Approach | Objective | Expected Outcome if Kinase X is the Target |

| Isothermal Titration Calorimetry (ITC) | Quantify binding affinity and thermodynamics with purified Kinase X. | Demonstrates direct binding with a specific affinity (e.g., in the nanomolar range). |

| In vitro Kinase Assay | Measure the IC50 value for inhibition of Kinase X activity. | Potent inhibition of Kinase X catalytic activity. |

| siRNA-mediated Knockdown of Kinase X | Determine if the compound's antiproliferative effect is dependent on Kinase X. | Reduced efficacy of the compound in cells with depleted Kinase X. |

| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in intact cells. | A positive thermal shift of Kinase X in compound-treated cells. |

Biochemical Pathways and Metabolism Research of 1 Methylazepan 4 Amine Dihydrochloride

Elucidation of Metabolic Transformations (e.g., Biotransformation, Degradation Pathways)

The biotransformation of 1-Methylazepan-4-amine (B1422075) dihydrochloride (B599025) is anticipated to proceed through Phase I and Phase II metabolic reactions, primarily occurring in the liver. These reactions aim to increase the compound's polarity, facilitating its excretion. nih.gov The degradation of the parent compound is a result of these enzymatic processes.

Phase I reactions introduce or expose functional groups. For 1-Methylazepan-4-amine, these likely involve oxidation reactions catalyzed by the cytochrome P450 (CYP450) family of enzymes. nih.gov Key predicted transformations include:

N-demethylation: The removal of the methyl group from the tertiary amine on the azepane ring is a common metabolic pathway. This would yield 4-amino-azepane as a primary metabolite.

N-oxidation: The nitrogen atom in the azepane ring could be oxidized to form an N-oxide, a common reaction for cyclic tertiary amines.

Ring Hydroxylation: The carbon atoms of the azepane ring could undergo hydroxylation, leading to the formation of various hydroxylated isomers.

Following Phase I metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous polar molecules, further increasing water solubility. Potential Phase II pathways for 1-Methylazepan-4-amine and its Phase I metabolites include:

Glucuronidation: The primary amine group or any newly formed hydroxyl groups can be conjugated with glucuronic acid.

Sulfation: Sulfotransferases can catalyze the addition of a sulfonate group to hydroxylated metabolites.

The table below outlines the potential metabolic transformations of 1-Methylazepan-4-amine.

| Reaction Type | Metabolite | Enzyme System | Description |

| Phase I: N-demethylation | 4-Amino-azepane | Cytochrome P450 | Removal of the methyl group from the azepane nitrogen. |

| Phase I: N-oxidation | 1-Methylazepan-4-amine N-oxide | Cytochrome P450, Flavin-containing monooxygenases | Addition of an oxygen atom to the azepane nitrogen. |

| Phase I: Ring Hydroxylation | Hydroxy-1-methylazepan-4-amine isomers | Cytochrome P450 | Addition of a hydroxyl group to the azepane ring. |

| Phase II: Glucuronidation | 1-Methylazepan-4-amine-N-glucuronide | UDP-glucuronosyltransferases (UGTs) | Conjugation of glucuronic acid to the primary amine. |

| Phase II: Sulfation | Hydroxy-1-methylazepan-4-amine-O-sulfate | Sulfotransferases (SULTs) | Conjugation of a sulfate (B86663) group to a hydroxylated metabolite. |

This table represents predicted metabolic pathways based on the chemical structure of 1-Methylazepan-4-amine and general principles of xenobiotic metabolism.

Role in Specific Biochemical Cycles and Processes (e.g., Primary and Secondary Metabolisms)

As a xenobiotic compound, 1-Methylazepan-4-amine dihydrochloride is not expected to have a direct role in primary metabolic pathways such as the citric acid cycle or glycolysis. Its interaction with the body's biochemistry is primarily through the processes of secondary metabolism, specifically the pathways involved in the detoxification and elimination of foreign substances.

The metabolism of 1-Methylazepan-4-amine is a clear example of the body's defense mechanisms against chemical exposure. The enzymes involved in its biotransformation are part of a broader system that handles a wide array of xenobiotics. While not contributing to energy production or the synthesis of essential biomolecules, the metabolic processing of this compound consumes cellular resources, such as NADPH for CYP450-mediated reactions and energy in the form of UDP-glucuronic acid for conjugation. nih.gov

Analytical Approaches for Metabolite Identification and Quantification (e.g., LC-MS/MS, GC-MS, NMR for Metabolomics)

The identification and quantification of the metabolites of 1-Methylazepan-4-amine dihydrochloride require sophisticated analytical techniques. A metabolomics approach, combining various platforms, would provide a comprehensive understanding of its biotransformation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for detecting and quantifying drug metabolites in biological fluids. nih.govnih.gov The separation capabilities of liquid chromatography combined with the sensitivity and specificity of tandem mass spectrometry allow for the analysis of complex mixtures. nih.govnih.gov In a typical workflow, a biological sample (e.g., plasma, urine) would be prepared and injected into the LC-MS/MS system. The parent compound and its metabolites would be separated on the LC column and then detected by the mass spectrometer. Specific transitions for the parent compound and its predicted metabolites would be monitored for quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for metabolite analysis, particularly for volatile and thermally stable compounds. For non-volatile compounds like 1-Methylazepan-4-amine and its polar metabolites, chemical derivatization is typically required to increase their volatility and improve their chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for the structural elucidation of novel metabolites. nih.gov While less sensitive than mass spectrometry, NMR provides detailed structural information that can definitively identify the position of metabolic modifications, such as hydroxylation on the azepane ring. nih.govnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can be performed on isolated metabolites to determine their complete chemical structure. nih.gov

The table below summarizes the application of these analytical techniques in the study of 1-Methylazepan-4-amine metabolism.

| Analytical Technique | Application | Advantages | Limitations |

| LC-MS/MS | Detection and quantification of parent compound and metabolites in biological matrices. nih.govnih.gov | High sensitivity and selectivity, suitable for polar and non-volatile compounds. nih.govnih.gov | Requires reference standards for absolute quantification. |

| GC-MS | Analysis of volatile metabolites or those that can be derivatized. | Excellent chromatographic resolution, extensive spectral libraries for identification. | Requires derivatization for polar compounds, potential for thermal degradation. |

| NMR Spectroscopy | Structural elucidation of novel metabolites. nih.gov | Provides unambiguous structural information, non-destructive. nih.gov | Lower sensitivity compared to MS, requires higher concentrations of analytes. nih.gov |

Advanced Analytical Methodologies for 1 Methylazepan 4 Amine Dihydrochloride Research

Chromatographic Separations

Chromatography is a cornerstone for the separation and analysis of 1-Methylazepan-4-amine (B1422075) dihydrochloride (B599025) from complex matrices, reaction mixtures, or degradation products. The choice of technique is dictated by the specific requirements of the analysis, such as resolution, speed, and scale.

High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the analysis of 1-Methylazepan-4-amine dihydrochloride. Given the compound's high polarity and ionic nature, standard reversed-phase (RP) chromatography often results in poor retention. To overcome this, specialized approaches are utilized.

Ion-Pairing Reversed-Phase Chromatography (IP-RP): This is a common and effective strategy. An ion-pairing reagent, such as an alkyl sulfonic acid (e.g., sodium heptanesulfonate), is added to the mobile phase. chromforum.orgchromatographyonline.com The reagent's anionic head forms an ion pair with the cationic amine, while its hydrophobic tail interacts with the non-polar stationary phase (e.g., C18), thereby increasing retention and allowing for separation. chromforum.orgtechnologynetworks.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase (e.g., unmodified silica (B1680970), amino, or cyano phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. nih.gov This technique is well-suited for retaining and separating highly polar compounds like 1-Methylazepan-4-amine dihydrochloride.

Derivatization: To enhance detectability, especially for UV detectors, pre-column derivatization can be employed. Reagents that react with secondary amines, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can be used to attach a chromophore to the analyte, significantly improving sensitivity. acs.org

UPLC systems, utilizing sub-2 µm particle columns, offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. chemrxiv.org

| Parameter | Ion-Pairing RP-HPLC Example | HILIC-UPLC Example |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | BEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 10 mM Sodium Heptanesulfonate, pH 3.0 (adjusted with H₃PO₄) | 10 mM Ammonium (B1175870) Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 10-50% B over 15 min) | 95% to 60% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Mass Spectrometry (MS) or ELSD/CAD |

| Column Temperature | 30 °C | 40 °C |

Thin Layer Chromatography (TLC) and Densitometry TLC

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective tool for qualitative analysis, such as reaction monitoring and purity assessment. operachem.comresearchgate.net For 1-Methylazepan-4-amine dihydrochloride, a polar stationary phase like silica gel is typically used. operachem.com The mobile phase often requires a basic component, such as ammonia (B1221849) or triethylamine, to neutralize acidic sites on the silica and prevent peak tailing of the basic amine.

Visualization of the compound on the TLC plate is necessary as it is not UV active. Several staining reagents are effective for detecting amines: blogspot.comrochester.edu

Ninhydrin (B49086): Reacts with the amine to produce a colored spot (typically purple or reddish-brown) upon heating. blogspot.comrochester.edu

Potassium Iodoplatinate: A general stain for nitrogen-containing organic compounds, which yields a distinct colored spot. blogspot.com

For quantitative analysis, Densitometry TLC can be employed. After separation and visualization, the plate is scanned with a densitometer. The instrument measures the absorbance or fluorescence of the spot, and the intensity is correlated with the concentration of the analyte, allowing for quantification.

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Example Mobile Phase | Dichloromethane : Methanol : Ammonium Hydroxide (B78521) (85:15:1, v/v/v) |

| Application | 1-5 µL of a methanolic solution |

| Development | Ascending development in a saturated chamber |

| Visualization Reagent | 0.2% Ninhydrin in ethanol (B145695), followed by heating at 110 °C for 5-10 min blogspot.com |

| Densitometry Wavelength | ~560 nm (for ninhydrin-derived spot) |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org As 1-Methylazepan-4-amine dihydrochloride exists as a cation in acidic to neutral solutions, Capillary Zone Electrophoresis (CZE) is an ideal method for its analysis. nih.govlibretexts.org

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer. The compound, as a positive ion, migrates toward the cathode. Its velocity is determined by its charge-to-size ratio and the electroosmotic flow (EOF) of the buffer. nih.gov This technique offers very high resolution and requires minimal sample volume. For mixtures containing neutral species, Micellar Electrokinetic Chromatography (MEKC), a variant of CE where surfactants are added to the BGE to form micelles, can be used. wikipedia.orgnih.govnews-medical.net

| Parameter | Capillary Zone Electrophoresis (CZE) Example |

|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | +20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 sec) |

| Detection | Indirect UV detection or Mass Spectrometry (CE-MS) |

Spectrophotometric Techniques for Research Quantification

Due to the absence of a suitable chromophore in its structure, direct UV-Visible spectrophotometry is not feasible for the quantification of 1-Methylazepan-4-amine dihydrochloride. However, indirect spectrophotometric methods based on chemical derivatization can be developed.

A widely used approach involves the reaction with ninhydrin (2,2-dihydroxyindane-1,3-dione). analis.com.mymicrobenotes.com In the presence of a primary or secondary amine, ninhydrin undergoes a condensation reaction upon heating in a buffered solution to form a highly colored product known as Ruhemann's purple. nih.govorientjchem.org The intensity of the resulting purple color, which exhibits maximum absorbance typically between 560-570 nm, is directly proportional to the concentration of the amine. researchgate.net This colorimetric method is sensitive and can be readily implemented for quantification in research samples after establishing a proper calibration curve. analis.com.myresearchgate.net

| Parameter | Ninhydrin-Based Colorimetric Method |

|---|---|

| Derivatizing Reagent | Ninhydrin solution (e.g., 0.2% in ethanol) orientjchem.org |

| Reaction Medium | Buffered solution (e.g., pH 5.5 citrate (B86180) buffer or pH 10 borate (B1201080) buffer) orientjchem.org |

| Reaction Conditions | Heating in a water bath (e.g., 80-100 °C) for a defined time (e.g., 15-20 min) orientjchem.org |

| Wavelength of Max. Absorbance (λmax) | ~560-570 nm for the resulting colored product researchgate.net |

| Quantification | Based on a calibration curve of known concentrations vs. absorbance |

Thermoanalytical Techniques for Stability Assessment in Research Samples

Thermoanalytical techniques are essential for evaluating the physical and chemical stability of research samples of 1-Methylazepan-4-amine dihydrochloride upon heating. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal decomposition profile and phase transitions.